molecular formula C20H22ClNO3S B2983123 tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1858275-13-4

tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2983123
CAS RN: 1858275-13-4
M. Wt: 391.91
InChI Key: ZZGNBOMUPCJILX-UHFFFAOYSA-N
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Description

Tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C20H22ClNO3S and its molecular weight is 391.91. The purity is usually 95%.
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Scientific Research Applications

tert-Butoxycarbonylation Reagents

1. Novel tert-Butoxycarbonylation Reagent

A study by Saito et al. (2006) introduced a novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), effective for protecting acidic proton-containing substrates. This reagent was shown to chemoselectively protect phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids under mild conditions without a base, indicating its potential utility in synthesizing derivatives of complex molecules like tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Saito, Ouchi, & Takahata, 2006).

Hydroformylation and Derivative Synthesis

2. Stereoselective Hydroformylation

Kollár and Sándor (1993) described the highly stereoselective hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, leading to formyl-oxazolidine derivatives. This process could be analogous to forming tert-butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives, emphasizing the method's relevance for introducing formyl groups in complex molecules (Kollár & Sándor, 1993).

Synthesis and Functionalization of Dihydropyrimidinones and Polyhydroquinolines

3. MoO2Cl2 Catalyzed Synthesis

Guggilapu et al. (2016) developed an efficient method for synthesizing functionalized dihydropyrimidinones and polyhydroquinolines using molybdenum(VI) dichloride dioxide (MoO2Cl2). This protocol demonstrates tolerance towards acid-labile protecting groups such as tert-butyl dimethyl silyl (TBDMS) and tert-butyl diphenyl silyl (TBDPS), which might be applicable in synthesizing or modifying tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (Guggilapu et al., 2016).

properties

IUPAC Name

tert-butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3S/c1-12-16(10-15(11-23)26-12)18-17-9-14(21)6-5-13(17)7-8-22(18)19(24)25-20(2,3)4/h5-6,9-11,18H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGNBOMUPCJILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=O)C2C3=C(CCN2C(=O)OC(C)(C)C)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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